molecular formula C9H11Cl2N B3048296 (R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1637453-69-0

(R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B3048296
CAS No.: 1637453-69-0
M. Wt: 204.09
InChI Key: YYLDPTIPXZCUCP-SBSPUUFOSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, connectivity of atoms, and molecular mass .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity. Techniques like IR spectroscopy, UV-Vis spectroscopy, and chromatography might be used .

Scientific Research Applications

Synthesis and Material Science

An efficient and economical synthesis of derivatives related to "(R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride" has been developed. For instance, Prashad et al. (2006) describe a synthesis route for 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride utilizing 2-aminoindan, highlighting the synthesis's high regioselectivity and yield. This process demonstrates the compound's utility in synthesizing complex organic molecules, potentially useful in material science and pharmaceuticals (Prashad et al., 2006).

Catalysis

In catalysis, Maj et al. (2016) reported the asymmetric hydrogenation of 2,3-dihydro-1H-inden-1-one oxime and derivatives to produce optically active amine in the presence of rhodium and iridium catalysts. This study showcases the compound's role in producing chiral amines, crucial for developing pharmaceuticals and agrochemicals (Maj, Suisse, & Agbossou‐Niedercorn, 2016).

Molecular Docking and Spectroscopy

Aayisha et al. (2019) explored the molecular structure, stability, and biological activity potential of a similar compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, using experimental and theoretical techniques. Their findings indicate the relevance of such compounds in pharmaceutical research, especially as potential antihypertensive agents (Aayisha et al., 2019).

Structural Characterizations

Research by Li et al. (2008) on phenylimido substituted hexamolybdates incorporating a remote chloro group elucidates the structural characterizations and electronic absorption spectra of organoimido derivatives, suggesting applications in the development of functional materials and catalysts (Li et al., 2008).

Mechanism of Action

If the compound is a drug or biologically active molecule, the mechanism of action describes how the compound interacts with biological systems and produces its effects .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a compound, including physical and health hazards. They also provide recommendations for handling, storage, and disposal of the compound .

Properties

IUPAC Name

(1R)-4-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLDPTIPXZCUCP-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1637453-69-0
Record name 1H-Inden-1-amine, 4-chloro-2,3-dihydro-, hydrochloride (1:1), (1R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1637453-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A reaction mixture was prepared in a 250 ml. round bottom flask equipped with magnetic stirrer and drying tube containing the following ingredients: 32.5 g. of ammonium acetate, 2.67 g. of sodium cyanoborohydride (NaBH3CN), 70 ml. of tetrahydrofurane (THF), 60 ml. of methanol and 7 g. of 4-chloro-1-indanone. The reaction mixture was stirred at room temperature for about 48 hours. Thin-layer chromatography indicated only a trace of starting ketone remaining. The reaction mixture was cooled to below about 15° C. and acidified to pH = 2 with 12N aqueous hydrochloric acid. Volatile constituents were removed by evaporation in vacuo. The residue was taken up in water and the aqueous mixture extracted three times with ether. The ether extracts were discarded. The aqueous phase was then made basic with 5N aqueous sodium hydroxide and 4-chloro-1-aminoindane, formed in the above reaction, being insoluble in the alkaline layer separated and was extracted into ether. The ether layer was separated and the alkaline layer extracted twice more with ether. The ether extracts were combined, washed with saturated aqueous sodium chloride, and then dried. Evaporation of the ether in vacuo yielded 1.377 g. of an oily residue comprising 4-chloro-1-aminoindane. The hydrochloride salt was prepared by dissolving the residue in ether and passing gaseous hydrogenchloride through the ether solution. The resulting solid hydrochloride salt was separated by filtration. Recrystallization of the salt from a 3:1 isopropanol/ethyl acetate solvent mixture yielded 4-chloro-1-aminoindane hydrochloride melting above 250° C. (total yield = 641 mg.)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
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(R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 6
(R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

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